molecular formula C7H11N5O3 B2766282 1-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-2-ol CAS No. 85446-52-2

1-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-2-ol

Cat. No. B2766282
CAS RN: 85446-52-2
M. Wt: 213.197
InChI Key: QHEOJQONUJJSCZ-UHFFFAOYSA-N
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Description

“1-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-2-ol” is a chemical compound with the formula C7H11N5O3 . It is used extensively in scientific research due to its unique properties, making it a valuable tool for studying various biological processes and developing innovative applications.


Synthesis Analysis

The synthesis of similar compounds, such as 2-aminopyrimidine derivatives, has been reported. The process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Scientific Research Applications

Synthesis and Chemical Reactivity

Researchers have explored the synthesis and chemical reactivity of nitropyrimidines due to their potential applications in medicinal chemistry and as intermediates for the preparation of various biologically active compounds. For instance, Lopez et al. (2009) demonstrated the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine as an intermediate for the preparation of nitropyrimidines aimed at inactivating DNA repairing proteins, showcasing the compound's significance in medicinal chemistry research (Lopez et al., 2009).

Structural Analysis and Molecular Interactions

The study of symmetrically disubstituted 2-aminopyrimidines, including those with nitroso substituents, has provided insight into the interplay of molecular, molecular-electronic, and supramolecular structures. These compounds exhibit polarized molecular-electronic structures, leading to extensive charge-assisted hydrogen bonding. The understanding of these interactions is crucial for designing molecules with specific properties for various applications (Quesada et al., 2004).

Applications in Molecular Capsules and Supramolecular Chemistry

The self-assembly of molecules into capsules via hydrogen bonding presents a fascinating area of research. Kobayashi et al. (2000) described the assembly of a molecular capsule through 16 hydrogen bonds between two molecules of cavitand tetracarboxylic acid and four molecules of 2-aminopyrimidine. This study highlights the potential of nitropyrimidines and related compounds in constructing molecular capsules for encapsulating small molecules, which could have implications in drug delivery systems and nanotechnology (Kobayashi et al., 2000).

Potential Antimicrobial Activity

The synthesis of novel compounds from derivatives of nitropyrimidines and their evaluation for antimicrobial activity represent another significant application. El-Kalyoubi et al. (2015) synthesized several fused imidazolopyrimidines with potential antimicrobial properties, demonstrating the versatility of nitropyrimidine derivatives in developing new antimicrobial agents (El-Kalyoubi et al., 2015).

properties

IUPAC Name

1-[(6-amino-5-nitropyrimidin-4-yl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O3/c1-4(13)2-9-7-5(12(14)15)6(8)10-3-11-7/h3-4,13H,2H2,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEOJQONUJJSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC=NC(=C1[N+](=O)[O-])N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-2-ol

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